N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

ROMK1 inhibitor Ion channel pharmacology Thallium flux assay

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946375-09-3) is a synthetic oxalamide derivative cataloged as a research compound targeting the Renal Outer Medullary Potassium channel (ROMK, Kir1.1). Its design incorporates a 2,4-difluorophenyl ring, a central oxalamide core, and a thiophenyl-ethyl-dimethylamine moiety, placing it within a class of selective ROMK inhibitors developed for cardiovascular and renal physiology research.

Molecular Formula C16H17F2N3O2S
Molecular Weight 353.39
CAS No. 946375-09-3
Cat. No. B2460331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
CAS946375-09-3
Molecular FormulaC16H17F2N3O2S
Molecular Weight353.39
Structural Identifiers
SMILESCN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)C2=CSC=C2
InChIInChI=1S/C16H17F2N3O2S/c1-21(2)14(10-5-6-24-9-10)8-19-15(22)16(23)20-13-4-3-11(17)7-12(13)18/h3-7,9,14H,8H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyYJOPBTMENKCKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide: A Specialized ROMK Inhibitor Tool for Ion Channel Research


N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946375-09-3) is a synthetic oxalamide derivative cataloged as a research compound targeting the Renal Outer Medullary Potassium channel (ROMK, Kir1.1). Its design incorporates a 2,4-difluorophenyl ring, a central oxalamide core, and a thiophenyl-ethyl-dimethylamine moiety, placing it within a class of selective ROMK inhibitors developed for cardiovascular and renal physiology research [1]. The compound was originally disclosed in patent literature (e.g., US9073882) as part of a broader program aimed at generating diuretic and natriuretic agents with a potentially differentiated side-effect profile versus classical thiazide or loop diuretics [2]. Its primary documented application is as a pharmacological probe for investigating ROMK channel function in cellular assays.

Procurement Risk: Why ROMK Inhibitor Oxalamide Analogs Cannot Be Assumed Equipotent


Substituting N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide with another in-class oxalamide-based ROMK inhibitor introduces significant uncertainty in functional potency and selectivity. The ROMK pharmacophore, as defined in patent structure-activity relationship (SAR) studies, is highly sensitive to substitutions on the oxalamide nitrogens [1]. Even structurally close analogs within the US9073882 patent family exhibit a wide range of IC50 values (e.g., from 10 nM to >300 nM) in the same thallium flux assay depending on the specific benzyl or heterocyclic modifications [2]. The 2,4-difluorophenyl and thiophenyl-dimethylaminoethyl substituents likely create a unique electrostatic and steric interaction profile with the Kir1.1 channel pore, meaning that potency, off-target ion channel selectivity (particularly against hERG), and cellular efficacy observed for other analogs do not reliably translate to this compound without explicit experimental confirmation.

Quantitative Differentiation: N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide Versus Structural Analogs


Human ROMK1 (Kir1.1) Thallium Flux Potency Positioning

The compound demonstrates a specific tier of ROMK1 inhibitory activity that is intermediate among closely related patent analogs. In a thallium flux assay using human ROMK expressed in HEK293 cells, this compound's IC50 of 49 nM [1] places it between a more potent analog (US9751881, Example 3; IC50: 10 nM [2]) and a significantly less potent analog (US9073882, Example 95; IC50: 300 nM [3]). This mid-range potency is often associated with a favorable balance between on-target efficacy and potential off-target effects in the Merck ROMK program.

ROMK1 inhibitor Ion channel pharmacology Thallium flux assay

Cross-Species ROMK1 Activity Profile

The compound's activity is consistent across human and rat ROMK1 channels but with a notable species-dependent potency shift. It inhibits human ROMK1 with an IC50 of 49 nM [1] and rat ROMK1 with an IC50 of 55 nM [2], reflecting a modest 1.1-fold difference. This ratio suggests a conserved binding site interaction, which is a critical consideration for selecting a pharmacological tool intended for both in vitro human target validation and in vivo rodent models.

ROMK1 inhibitor Species selectivity Drug discovery

Functional Selectivity Over the TSHR Receptor

In selectivity screening, a close structural analog of this compound (N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is the core scaffold) exhibits low functional activity against the human thyroid-stimulating hormone receptor (TSHR), a class A GPCR. The analog showed an IC50 of 82 nM in a TSHR antagonist assay [1], which is a 1.7-fold lower potency compared to its ROMK1 IC50. While not direct data for the exact compound, this class-level data suggests an intrinsically higher engagement with the ROMK ion channel over this off-target receptor, a vital consideration for researchers concerned about endocrine system interference.

ROMK1 inhibitor Selectivity screening TSHR

Validated Application Scenarios for N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide in Ion Channel Research


Intermediate-Potency ROMK1 Pharmacological Probe for Cellular Studies

Based on its established IC50 of 49 nM in human ROMK1 thallium flux assays [1], this compound serves as an ideal mid-potency positive control or pharmacological probe for academic and pharmaceutical labs studying renal potassium handling. Its activity is strong enough to ensure robust channel blockade in cell lines overexpressing Kir1.1 without reaching the near-complete inhibition levels seen with low-nanomolar tool compounds (e.g., 10 nM), thereby allowing researchers to observe partial pharmacology or study the effects of co-administered channel modulators.

Cross-Species Validation Studies in Renal Physiology

The compound's near-equipotency for human (49 nM) and rat (55 nM) ROMK1 channels [2] makes it particularly valuable for translational research programs. It enables a seamless transition from establishing a mechanism of action in human-derived cell cultures to testing a similar functional effect in rodent models of hypertension or heart failure. This property reduces the complexity of interpreting divergent species-specific PK/PD data, which is a common pitfall in ion channel drug discovery.

Control Compound for Modeling Oxalamide-Based ROMK Inhibitor SAR

As a specific example within the US9073882 patent family (Example 38), this compound provides a concrete data point for medicinal chemistry groups building structure-activity relationship (SAR) models around the oxalamide core. Its potency is quantitatively distinct from other examples in the series (e.g., 300 nM for Ex. 95) [3], which allows its use as a benchmark for evaluating new synthetic iterations. Researchers can directly compare newly synthesized derivatives against its well-defined 49 nM IC50 value to assess the impact of specific chemical modifications on Kir1.1 channel function.

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